molecular formula C9H16O B3028704 (2E,6Z)-Nona-2,6-dien-1-ol CAS No. 28069-72-9

(2E,6Z)-Nona-2,6-dien-1-ol

Cat. No.: B3028704
CAS No.: 28069-72-9
M. Wt: 140.22 g/mol
InChI Key: AMXYRHBJZOVHOL-ODYTWBPASA-N
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Description

trans-2,cis-6-nonadien-1-ol has been identified in the volatile fractions of fresh-cut honeydews and melons.
(2E,6Z)-nona-2,6-dien-1-ol is a primary allylic alcohol that is (2E,6Z)-nona-2,6-diene in which a hydrogen at position 1 has been replaced by a hydroxy group. It has a role as a flavouring agent, a plant metabolite and a fragrance. It is an alkenyl alcohol, a volatile organic compound, a primary allylic alcohol and a medium-chain primary fatty alcohol.

Biochemical Analysis

Biochemical Properties

Trans,cis-2,6-Nonadien-1-ol plays a significant role in biochemical reactions, particularly in the context of plant metabolism. It interacts with various enzymes and proteins involved in the biosynthesis of volatile organic compounds. For instance, it is known to be a substrate for alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes . This interaction is crucial for the formation of other volatile compounds that contribute to the aroma profile of fruits.

Cellular Effects

Trans,cis-2,6-Nonadien-1-ol influences various cellular processes, especially in plant cells. It has been observed to affect cell signaling pathways related to stress responses and defense mechanisms. The compound can modulate gene expression by acting as a signaling molecule, thereby influencing the production of secondary metabolites . Additionally, it impacts cellular metabolism by altering the flux of metabolic pathways involved in the synthesis of volatile organic compounds.

Molecular Mechanism

At the molecular level, trans,cis-2,6-Nonadien-1-ol exerts its effects through specific binding interactions with enzymes and other biomolecules. It acts as a substrate for alcohol dehydrogenases, leading to the formation of aldehydes . This enzymatic reaction is a key step in the biosynthesis of aroma compounds. Furthermore, trans,cis-2,6-Nonadien-1-ol can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of genes involved in secondary metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trans,cis-2,6-Nonadien-1-ol can vary over time. The compound is relatively stable under standard conditions, but it can undergo degradation when exposed to light or heat . Long-term studies have shown that trans,cis-2,6-Nonadien-1-ol can have sustained effects on cellular function, particularly in terms of modulating gene expression and metabolic flux. These effects are often observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of trans,cis-2,6-Nonadien-1-ol in animal models are dose-dependent. At low doses, the compound can enhance the production of certain metabolites, while at higher doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, where a specific concentration of trans,cis-2,6-Nonadien-1-ol is required to elicit a measurable biological response. Toxicity studies have indicated that high doses can lead to cellular damage and metabolic imbalances.

Metabolic Pathways

Trans,cis-2,6-Nonadien-1-ol is involved in several metabolic pathways, particularly those related to the biosynthesis of volatile organic compounds. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which catalyze the conversion of alcohols to aldehydes and further to acids . These reactions are essential for the formation of aroma compounds in plants. Additionally, trans,cis-2,6-Nonadien-1-ol can affect metabolic flux by modulating the activity of key enzymes in these pathways.

Transport and Distribution

Within cells and tissues, trans,cis-2,6-Nonadien-1-ol is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of trans,cis-2,6-Nonadien-1-ol can influence its biological activity and effectiveness in modulating cellular processes.

Subcellular Localization

Trans,cis-2,6-Nonadien-1-ol is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . Its activity and function can be affected by its subcellular localization, as different compartments provide distinct microenvironments for biochemical reactions. Targeting signals and post-translational modifications may direct trans,cis-2,6-Nonadien-1-ol to specific organelles, thereby influencing its role in cellular metabolism.

Properties

IUPAC Name

(2E,6Z)-nona-2,6-dien-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-8,10H,2,5-6,9H2,1H3/b4-3-,8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXYRHBJZOVHOL-ODYTWBPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCC=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CC/C=C/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047192
Record name trans-2,cis-6-Nonadien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, White to yellowish liquid; powerful, green, vegetable
Record name 2,6-Nonadien-1-ol, (2E,6Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-Nonadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1175/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, soluble (in ethanol)
Record name 2,6-Nonadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1175/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.860-0.880
Record name 2,6-Nonadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1175/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

28069-72-9, 7786-44-9
Record name trans-2,cis-6-Nonadienol
Source CAS Common Chemistry
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Record name 2,6-Nonadien-1-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-2,cis-6-Nonadienol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Nonadien-1-ol, (2E,6Z)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name trans-2,cis-6-Nonadien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nona-2,6-dien-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.179
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (2E,6Z)-nona-2,6-dien-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.364
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-NONADIEN-1-OL, (2E,6Z)-
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Synthesis routes and methods

Procedure details

4-methyl-3-decen-5-ol (UNDECAVERTOL, Givaudan-Roure)*
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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